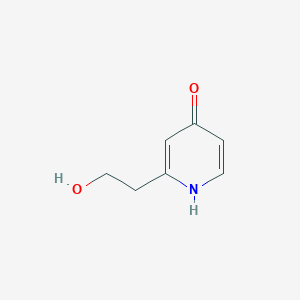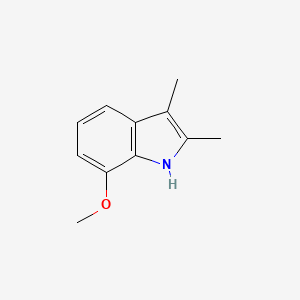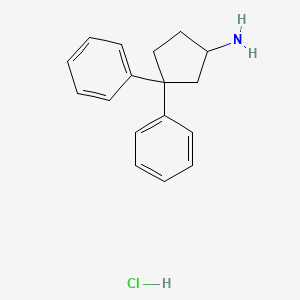
2-(2-Butenylsulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butenylsulfonyl)phenol is an organic compound with the molecular formula C10H12O3S It is a phenolic compound characterized by the presence of a butenylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butenylsulfonyl)phenol typically involves the reaction of phenol with butenylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butenylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are used.
Substitution: Electrophilic reagents such as bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated, nitrated, or sulfonated derivatives of the phenol
Scientific Research Applications
2-(2-Butenylsulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Butenylsulfonyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in redox reactions, acting as an antioxidant. Additionally, the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, with a hydroxyl group attached to a benzene ring.
2-Butenylphenol: Similar structure but lacks the sulfonyl group.
Sulfonylphenol: Contains a sulfonyl group but lacks the butenyl chain.
Uniqueness
2-(2-Butenylsulfonyl)phenol is unique due to the presence of both the butenyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds.
Properties
CAS No. |
31591-97-6 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-but-2-enylsulfonylphenol |
InChI |
InChI=1S/C10H12O3S/c1-2-3-8-14(12,13)10-7-5-4-6-9(10)11/h2-7,11H,8H2,1H3 |
InChI Key |
AXNPYJGCJSEGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCS(=O)(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)


![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)





![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)




